Ido1/2-IN-1
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Overview
Description
Indoleamine 2,3-dioxygenase 1 and 2 inhibitors, commonly referred to as Ido1/2-IN-1, are compounds that inhibit the activity of the enzymes indoleamine 2,3-dioxygenase 1 and indoleamine 2,3-dioxygenase 2. These enzymes play a crucial role in the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan. The inhibition of these enzymes has significant implications in cancer immunotherapy, as they are involved in the suppression of the immune response and the promotion of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ido1/2-IN-1 typically involves the use of structure-based virtual screening and bioassays to identify potent inhibitors. The synthetic routes often include the use of various chemical groups and structural modifications to enhance the activity of the compounds against indoleamine 2,3-dioxygenase 1 and 2 . The reaction conditions may involve the use of specific reagents and catalysts to facilitate the formation of the desired compounds.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compounds on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Ido1/2-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification and optimization of the compound’s structure to enhance its inhibitory activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the specific reaction being carried out, but typically involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives of the original compound with enhanced inhibitory activity against indoleamine 2,3-dioxygenase 1 and 2. These derivatives are often tested for their efficacy in various biological assays to determine their potential as therapeutic agents .
Scientific Research Applications
Ido1/2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the kynurenine pathway and the role of indoleamine 2,3-dioxygenase enzymes in tryptophan metabolism . In biology, it is used to investigate the mechanisms of immune suppression and tumor growth . In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy, as it can enhance the immune response against tumors . In industry, the compound is used in the development of new drugs and therapeutic agents targeting the kynurenine pathway .
Mechanism of Action
The mechanism of action of Ido1/2-IN-1 involves the inhibition of the enzymes indoleamine 2,3-dioxygenase 1 and 2. These enzymes catalyze the initial step in the kynurenine pathway, leading to the depletion of tryptophan and the accumulation of kynurenine metabolites . By inhibiting these enzymes, this compound prevents the suppression of the immune response and promotes the activation of T cells and natural killer cells, which can target and destroy tumor cells . The molecular targets of this compound include the active sites of indoleamine 2,3-dioxygenase 1 and 2, where the compound binds and inhibits their activity .
Comparison with Similar Compounds
Ido1/2-IN-1 is unique in its dual inhibition of both indoleamine 2,3-dioxygenase 1 and 2, which sets it apart from other inhibitors that target only one of these enzymes . Similar compounds include other indoleamine 2,3-dioxygenase inhibitors, such as epacadostat and navoximod, which primarily target indoleamine 2,3-dioxygenase 1 . The dual inhibition provided by this compound offers a broader range of therapeutic potential, as it can more effectively modulate the kynurenine pathway and enhance the immune response against tumors .
Properties
Molecular Formula |
C16H18BrFN8O4 |
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Molecular Weight |
485.27 g/mol |
IUPAC Name |
N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C16H18BrFN8O4/c17-12-7-10(1-2-13(12)18)20-16(22-28)14-15(24-30-23-14)19-3-4-26-8-11(21-25-26)9-29-6-5-27/h1-2,7-8,27-28H,3-6,9H2,(H,19,24)(H,20,22) |
InChI Key |
LFOXSTPPEXOYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2NCCN3C=C(N=N3)COCCO)NO)Br)F |
Origin of Product |
United States |
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